2-chloro-N-methyl-N-(2-methylpropyl)acetamide
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Overview
Description
2-chloro-N-methyl-N-(2-methylpropyl)acetamide is an organic compound with the molecular formula C7H14ClNO It is a derivative of acetamide, where the hydrogen atoms are substituted with a chlorine atom and an N-methyl-N-(2-methylpropyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(2-methylpropyl)acetamide typically involves the reaction of chloroacetyl chloride with N-methyl-N-(2-methylpropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
ClCH2COCl+N-methyl-N-(2-methylpropyl)amine→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation and Reduction: Oxidizing agents, such as potassium permanganate or chromium trioxide, and reducing agents, such as lithium aluminum hydride, are used for these reactions.
Major Products Formed
Nucleophilic substitution: The major products are the substituted acetamides.
Hydrolysis: The major products are acetic acid and the corresponding amine.
Oxidation and Reduction: The major products depend on the specific oxidizing or reducing agents used.
Scientific Research Applications
2-chloro-N-methyl-N-(2-methylpropyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(2-methylpropyl)acetamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-methylacetamide: This compound is similar in structure but lacks the 2-methylpropyl group.
2-chloro-N,N-dimethylacetamide: This compound has two methyl groups instead of the N-methyl-N-(2-methylpropyl) group.
2-chloro-N-methyl-N-(4-nitrophenyl)acetamide: This compound has a 4-nitrophenyl group instead of the 2-methylpropyl group.
Uniqueness
2-chloro-N-methyl-N-(2-methylpropyl)acetamide is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in specific applications, such as increased selectivity or potency in biological assays.
Properties
CAS No. |
1094670-35-5 |
---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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